1-(2,4-Dibromophenyl)-5-oxo-3-pyrrolidinecarboxylic acid
Description
1-(2,4-Dibromophenyl)-5-oxo-3-pyrrolidinecarboxylic acid (hereafter referred to as Compound AMD) is a pyrrolidinecarboxylic acid derivative featuring a 2,4-dibromophenyl substituent. This compound is synthesized via refluxing 2,4-dibromoaniline with 9,10-dihydro-9,10-ethanoanthracene-12-carboxylic acid in ethyl methyl ketone, followed by recrystallization from ethanol. The product is characterized by a molecular weight of 527.21 g/mol and a melting point of 76–78°C .
Properties
Molecular Formula |
C11H9Br2NO3 |
|---|---|
Molecular Weight |
363.00 g/mol |
IUPAC Name |
1-(2,4-dibromophenyl)-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H9Br2NO3/c12-7-1-2-9(8(13)4-7)14-5-6(11(16)17)3-10(14)15/h1-2,4,6H,3,5H2,(H,16,17) |
InChI Key |
ZWBOTACRPPHVCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=C(C=C(C=C2)Br)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dibromophenyl)-5-oxo-3-pyrrolidinecarboxylic acid typically involves the reaction of 2,4-dibromobenzaldehyde with pyrrolidine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the pyrrolidine ring. The process may involve multiple steps, including condensation, cyclization, and oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dibromophenyl)-5-oxo-3-pyrrolidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dibromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrrolidine derivatives, alcohols, and oxo compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,4-Dibromophenyl)-5-oxo-3-pyrrolidinecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dibromophenyl)-5-oxo-3-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on compounds sharing the 5-oxo-3-pyrrolidinecarboxylic acid core but differing in aryl substituents, halogenation patterns, and functional groups. Key comparisons include physicochemical properties, synthesis methods, and reported bioactivities.
Halogenated Phenyl Derivatives
Notes:
- *Calculated based on molecular formula (C₁₁H₉Cl₂NO₃ for dichloro analog; C₁₁H₁₀ClNO₄ for chloro-hydroxyphenyl analog).
Heterocyclic and Functionalized Derivatives
Structural Insights :
- Hydroxyl and methoxy groups (e.g., 5-chloro-2-hydroxyphenyl derivatives) contribute to hydrogen-bonding capacity, improving solubility and antioxidant efficacy .
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